molecular formula C11H14ClNO B160591 2-APB (hydrochloride) CAS No. 3710-48-3

2-APB (hydrochloride)

Cat. No.: B160591
CAS No.: 3710-48-3
M. Wt: 211.69 g/mol
InChI Key: OVKCXMIMFDYSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-APB (hydrochloride) is a chemical compound with the molecular formula C11H14ClNO

Preparation Methods

The synthesis of 2-APB (hydrochloride) typically involves the reaction of benzofuran with propan-2-amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-APB (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-APB (hydrochloride) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with neurotransmitter receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-APB (hydrochloride) involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a neurotransmitter agonist by binding to serotonin and dopamine receptors, thereby modulating their activity. This interaction can lead to various physiological effects, including changes in mood and behavior.

Comparison with Similar Compounds

2-APB (hydrochloride) is similar to other benzofuran derivatives, such as 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB). These compounds share a similar chemical structure and exhibit similar pharmacological effects. 2-APB (hydrochloride) is unique in its specific interactions with neurotransmitter receptors and its potential therapeutic applications.

Similar compounds include:

  • 5-(2-aminopropyl)benzofuran (5-APB)
  • 6-(2-aminopropyl)benzofuran (6-APB)
  • 3,4-methylenedioxyamphetamine (MDA)
  • 3,4-methylenedioxymethamphetamine (MDMA)

These compounds are known for their stimulant and entactogenic properties and are studied for their potential therapeutic effects.

Properties

IUPAC Name

1-(1-benzofuran-2-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-8(12)6-10-7-9-4-2-3-5-11(9)13-10;/h2-5,7-8H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKCXMIMFDYSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469919
Record name AGN-PC-00DAGO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3710-48-3
Record name 2-Apb hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC53641
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AGN-PC-00DAGO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-APB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VQJ6ZW3EP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-APB (hydrochloride)
Reactant of Route 2
2-APB (hydrochloride)
Reactant of Route 3
2-APB (hydrochloride)
Reactant of Route 4
2-APB (hydrochloride)
Reactant of Route 5
2-APB (hydrochloride)
Reactant of Route 6
Reactant of Route 6
2-APB (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.